Cas no 1184484-08-9 (2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide)

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide 化学的及び物理的性質
名前と識別子
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- EN300-804467
- 1184484-08-9
- 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide
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- インチ: 1S/C8H15N5O2/c1-6(7(14)10-3-4-15-2)13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14)
- InChIKey: HAGXJTZNFCAGJR-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N1C=NC(N)=N1)NCCOC
計算された属性
- せいみつぶんしりょう: 213.12257474g/mol
- どういたいしつりょう: 213.12257474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804467-0.05g |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide |
1184484-08-9 | 95% | 0.05g |
$468.0 | 2024-05-21 | |
Enamine | EN300-804467-0.25g |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide |
1184484-08-9 | 95% | 0.25g |
$513.0 | 2024-05-21 | |
Enamine | EN300-804467-0.1g |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide |
1184484-08-9 | 95% | 0.1g |
$490.0 | 2024-05-21 | |
Enamine | EN300-804467-1.0g |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide |
1184484-08-9 | 95% | 1.0g |
$557.0 | 2024-05-21 | |
Enamine | EN300-804467-2.5g |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide |
1184484-08-9 | 95% | 2.5g |
$1089.0 | 2024-05-21 | |
Enamine | EN300-804467-5.0g |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide |
1184484-08-9 | 95% | 5.0g |
$1614.0 | 2024-05-21 | |
Enamine | EN300-804467-0.5g |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide |
1184484-08-9 | 95% | 0.5g |
$535.0 | 2024-05-21 | |
Enamine | EN300-804467-10.0g |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide |
1184484-08-9 | 95% | 10.0g |
$2393.0 | 2024-05-21 |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamideに関する追加情報
Introduction to 2-(3-Amino-1H-1,2,4-Triazol-1-yl)-N-(2-Methoxyethyl)propanamide (CAS No. 1184484-08-9)
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide, with the CAS number 1184484-08-9, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles and is characterized by its unique structure, which includes a triazole ring and an amide functional group. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide consists of a central propanamide backbone with a 3-amino-1H-1,2,4-triazol-1-yl substituent and an N-(2-methoxyethyl) group. The triazole ring is known for its high stability and ability to form hydrogen bonds, which can enhance the compound's binding affinity to biological targets. The methoxyethyl group adds polarity and can influence the compound's solubility and bioavailability.
In recent years, triazoles have been extensively studied for their diverse biological activities, including antifungal, antiviral, and anticancer properties. The compound 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide has shown promising results in several preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves the disruption of fungal cell wall synthesis and membrane integrity.
Beyond its antifungal properties, 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of human cancer cell lines while showing minimal toxicity to normal cells. The selective cytotoxicity is attributed to the compound's ability to interfere with key signaling pathways involved in cell proliferation and apoptosis.
The pharmacokinetic properties of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide have also been evaluated in preclinical models. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, the compound has demonstrated low toxicity in animal models, which is a crucial factor for its potential use in clinical settings.
In terms of synthetic accessibility, 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide can be synthesized through well-established organic chemistry techniques. One common approach involves the reaction of 3-amino-1H-1,2,4-triazole with N-(2-methoxyethyl)propanoyl chloride under controlled conditions. This synthetic route is scalable and can be adapted for large-scale production if needed.
The potential applications of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide extend beyond its direct therapeutic uses. It can serve as a valuable lead compound for the development of novel drugs with improved efficacy and safety profiles. Researchers are actively exploring structural modifications to enhance its biological activity and reduce potential side effects.
In conclusion, 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)propanamide (CAS No. 1184484-08-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent.
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